

Application Notes and Protocols for ABBV-467 and Venetoclax Combination Therapy

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Compound of Interest

Compound Name: ABBV-467

Cat. No.: B15583276

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Introduction

This document provides a comprehensive overview of the preclinical application and experimental protocols for the combination therapy of **ABBV-467** and venetoclax. **ABBV-467** is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), while venetoclax is a selective B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] The dual inhibition of these key anti-apoptotic proteins presents a promising therapeutic strategy for hematological malignancies, such as Multiple Myeloma (MM) and Acute Myeloid Leukemia (AML), by promoting cancer cell apoptosis.[1][3]

The information presented here is collated from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the synergistic effects of this combination therapy.

Mechanism of Action

The combination of **ABBV-467** and venetoclax targets two distinct but complementary anti-apoptotic pathways, leading to a synergistic induction of apoptosis in cancer cells.

- Venetoclax (BCL-2 inhibitor): Venetoclax binds with high selectivity to the BCL-2 protein, displacing pro-apoptotic proteins like BIM.[1] This releases the "brakes" on apoptosis,

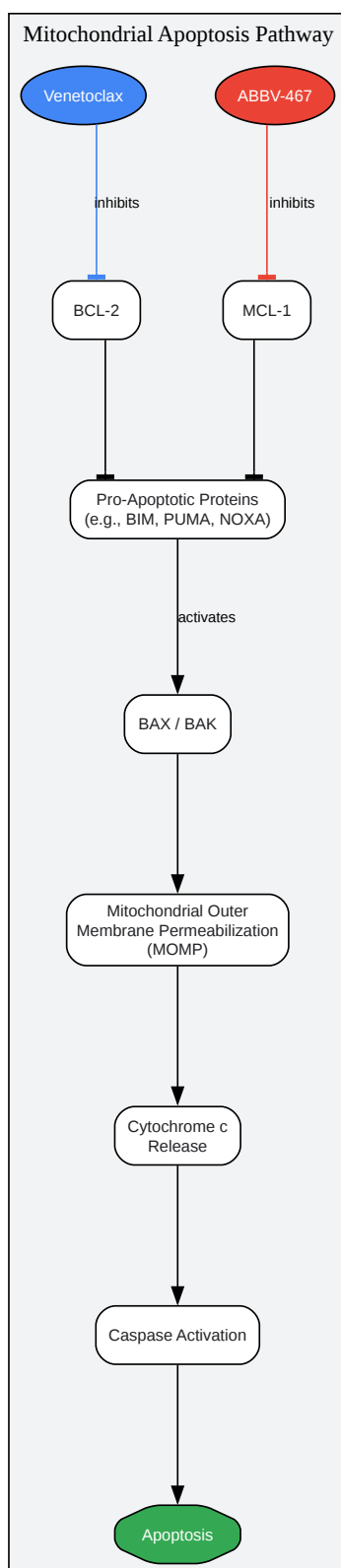
allowing the activation of BAX and BAK, which leads to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1]

- **ABBV-467** (MCL-1 inhibitor): **ABBV-467** is a selective inhibitor of MCL-1, another key anti-apoptotic protein of the BCL-2 family.[2] By inhibiting MCL-1, **ABBV-467** prevents the sequestration of pro-apoptotic proteins, thereby promoting apoptosis in cells that are dependent on MCL-1 for survival.[2]

The rationale for combining these two agents lies in the fact that many cancers develop resistance to single-agent BCL-2 inhibition by upregulating MCL-1, and vice-versa. Simultaneous inhibition of both BCL-2 and MCL-1 can overcome this resistance mechanism and lead to more profound and durable apoptotic responses.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by the combination of **ABBV-467** and venetoclax, leading to the induction of apoptosis.



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Caption: Signaling pathway of **ABBV-467** and venetoclax inducing apoptosis.

Preclinical Data

In Vivo Xenograft Studies

Preclinical studies in mouse xenograft models of Multiple Myeloma (MM) and Acute Myeloid Leukemia (AML) have demonstrated the efficacy of the **ABBV-467** and venetoclax combination.

Cancer Type	Cell Line	Treatment Group	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
Multiple Myeloma (MM)	AMO-1	ABBV-467 (12.5 mg/kg, IV)	Single dose	97%	[4]
Multiple Myeloma (MM)	OPM-2	ABBV-467 + Venetoclax	Not specified	Synergistic tumor regression	[5]
Acute Myeloid Leukemia (AML)	OCI-AML2	ABBV-467 + Venetoclax	Not specified	99%	[4]
Acute Myeloid Leukemia (AML)	MV4-11	ABBV-467 + Venetoclax	Not specified	Synergistic tumor regression	[5]

Clinical Trial Information (ABBV-467 Monotherapy)

A first-in-human, multicenter, open-label, dose-escalation study (NCT04178902) evaluated the safety and efficacy of **ABBV-467** monotherapy in patients with relapsed/refractory multiple myeloma.[\[3\]](#)

Parameter	Value	Reference
Number of Patients	8	[3]
Indication	Relapsed/Refractory Multiple Myeloma	[3]
Efficacy	1 patient showed disease control for 8 months	[3]
Adverse Events	Increases in cardiac troponin levels in 4 of 8 patients	[3]

Experimental Protocols

In Vivo Xenograft Model Protocol

This protocol is a general guideline based on published preclinical studies.[1][5]

1. Cell Culture and Animal Models:

- Cell Lines: Human MM (e.g., AMO-1, OPM-2, NCI-H929) or AML (e.g., OCI-AML2, MV4-11) cell lines.
- Animals: Female SCID/bg mice, 6-8 weeks old.

2. Tumor Implantation:

- Subcutaneously inject $5-10 \times 10^6$ tumor cells in a suitable medium (e.g., RPMI-1640 with Matrigel) into the flank of each mouse.
- Monitor tumor growth regularly using calipers.

3. Treatment Initiation:

- Begin treatment when tumors reach an average volume of approximately 200 mm³.
- Randomize mice into treatment groups (e.g., vehicle control, **ABBV-467** alone, venetoclax alone, combination).

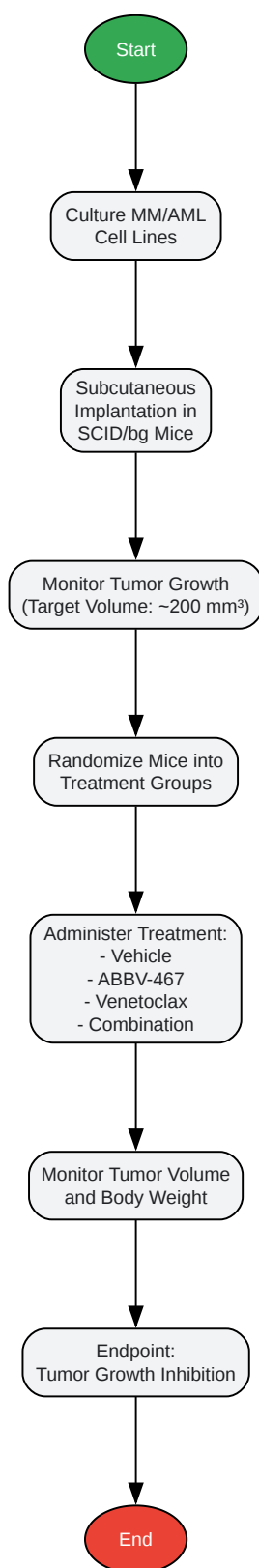
4. Drug Formulation and Administration:

- **ABBV-467**: Formulate for intravenous (IV) injection. A sample formulation is 5% DMSO, 10% Cremophor EL, and 85% D5W.
- Venetoclax: Formulate for oral (PO) gavage. A sample formulation is 10% ethanol, 30% PEG 400, and 60% Phosal 50 PG.
- Administer drugs according to the desired schedule (e.g., **ABBV-467** once weekly, venetoclax daily).

5. Monitoring and Endpoints:

- Measure tumor volume and body weight 2-3 times per week.
- The primary endpoint is typically tumor growth inhibition.
- Euthanize mice when tumors reach a predetermined size or if signs of toxicity are observed.

Experimental Workflow:



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Caption: In vivo xenograft experimental workflow.

In Vitro Apoptosis Assay (Annexin V/PI Staining)

This protocol describes a standard method for assessing apoptosis.

1. Cell Seeding and Treatment:

- Seed cells in a 12-well plate at a density of 0.5×10^6 cells/mL.
- Treat cells with the desired concentrations of **ABBV-467**, venetoclax, or the combination for 24-48 hours.

2. Cell Staining:

- Harvest cells and wash with cold PBS.
- Resuspend cells in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

- Analyze the stained cells using a flow cytometer.
- Quantify the percentage of apoptotic cells (Annexin V positive) and dead cells (Annexin V and PI positive).

In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines a common method for measuring cell viability.

1. Cell Seeding and Treatment:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
- Treat cells with a serial dilution of **ABBV-467**, venetoclax, or the combination for 48-72 hours.

2. Assay Procedure:

- Equilibrate the plate to room temperature.
- Add CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

3. Data Acquisition:

- Measure luminescence using a plate reader.
- Calculate cell viability as a percentage of the untreated control.

Safety and Considerations

The first-in-human trial of **ABBV-467** monotherapy revealed a potential for cardiac toxicity, as evidenced by increased cardiac troponin levels in some patients.[3] This is a critical consideration for the clinical development of **ABBV-467** and its combinations. Researchers should be mindful of this potential toxicity in preclinical models and design studies to monitor for any cardiac effects.

Conclusion

The combination of **ABBV-467** and venetoclax represents a rational and promising therapeutic strategy for hematological malignancies. The preclinical data strongly support the synergistic induction of apoptosis by targeting both MCL-1 and BCL-2. The protocols provided in this document offer a framework for further investigation into the efficacy and mechanisms of this combination therapy. Careful consideration of potential toxicities, particularly cardiotoxicity, is warranted in all future studies.

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